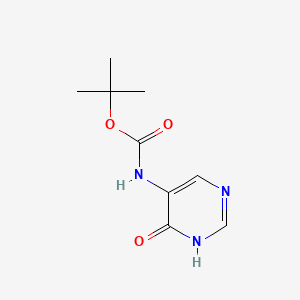

tert-butyl N-(4-hydroxypyrimidin-5-yl)carbamate

Description

tert-Butyl N-(4-hydroxypyrimidin-5-yl)carbamate is a carbamate-protected pyrimidine derivative widely employed as a synthetic intermediate in medicinal chemistry. Its structure comprises a pyrimidine ring substituted with a hydroxyl group at position 4 and a tert-butyl carbamate group at position 3. This compound is particularly valuable in drug discovery due to its dual functionality: the hydroxyl group enables hydrogen bonding and metal coordination, while the tert-butyl carbamate acts as a protective group for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-(6-oxo-1H-pyrimidin-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-6-4-10-5-11-7(6)13/h4-5H,1-3H3,(H,12,14)(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWIKJPWAJGHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CNC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxypyrimidin-5-yl)carbamate typically involves the reaction of 4-hydroxypyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

4-hydroxypyrimidine+tert-butyl chloroformate+triethylamine→tert-butyl N-(4-hydroxypyrimidin-5-yl)carbamate

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(4-hydroxypyrimidin-5-yl)carbamate can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Corresponding amines or reduced carbamates.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-hydroxypyrimidin-5-yl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the stepwise construction of peptides.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and the role of carbamates in biological systems.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.

Industry: In the industrial sector, it is used in the synthesis of agrochemicals and pharmaceuticals, providing a stable intermediate for further chemical transformations.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxypyrimidin-5-yl)carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic or basic conditions, releasing the active amine or hydroxypyrimidine. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or substrate protection.

Comparison with Similar Compounds

tert-Butyl 4-methylpyridin-2-ylcarbamate ()

- Structure : Features a pyridine ring with a methyl group at position 4 and a tert-butyl carbamate at position 2.

- The methyl group enhances lipophilicity compared to the hydroxypyrimidine system.

- Applications : Used as an intermediate in synthesizing p38 MAP kinase inhibitors. Crystal structure analysis reveals dimerization via N–H···N hydrogen bonds, a property less likely in the target compound due to the absence of a pyridine nitrogen .

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate ()

- Structure : Contains a pyridine ring with hydroxyl and methoxy substituents.

- Key Differences :

- Methoxy groups increase steric bulk and electron-donating effects, altering reactivity compared to the hydroxypyrimidine system.

- The methylcarbamate group may reduce solubility relative to the target compound’s direct carbamate attachment.

- Applications : Pyridine derivatives like these are common in kinase inhibitor synthesis but may exhibit different binding affinities due to substituent positioning .

Pyrimidine-Based Analogs

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ()

- Structure : Pyrimidine ring with hydroxy, fluoro, and methyl substituents.

- Key Differences: Fluorine introduces electron-withdrawing effects, enhancing metabolic stability compared to the non-fluorinated target compound. Molecular weight (257.26 g/mol) and formula (C₁₁H₁₆FN₃O₃) suggest higher hydrophobicity than the target compound, assuming similar substitution patterns .

- Hazard Profile : Safety data indicate moderate toxicity, requiring precautions during handling—a factor that may extend to structurally related carbamates .

tert-Butyl (5-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate ()

- Structure : Pyrimidine core with extended alkyl and heterocyclic substituents.

- Biological activity: Demonstrated utility as a macrocyclic kinase inhibitor precursor, suggesting that pyrimidine carbamates are versatile scaffolds in kinase-targeted therapies .

Bicyclic and Thiazole-Containing Analogs

tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate ()

- Structure : Bicyclic system with a pyrrolopyridine moiety.

- The triisopropylsilyl group enhances steric protection, a contrast to the hydroxypyrimidine’s exposed hydroxyl group .

tert-Butyl 5-acetyl-4-(bromomethyl)thiazol-2-yl(methyl)carbamate ()

- Structure : Thiazole ring with acetyl and bromomethyl substituents.

- Key Differences :

Research Implications and Gaps

- Synthetic Utility : The tert-butyl carbamate group’s stability under diverse reaction conditions makes it a preferred protective group across analogs, though deprotection efficiency may vary with ring electronics .

- Biological Activity : Pyrimidine-based carbamates (e.g., ) show promise in kinase inhibition, but the target compound’s hydroxyl group could enhance binding to metal-dependent enzymes.

- Data Limitations : Direct experimental data (e.g., crystallography, solubility) for the target compound are scarce, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.